molecular formula C18H27N3O B4050035 3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine

3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine

Cat. No.: B4050035
M. Wt: 301.4 g/mol
InChI Key: JWBRIBDXQDGKJR-UHFFFAOYSA-N
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Description

3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine is a useful research compound. Its molecular formula is C18H27N3O and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.215412493 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches: Research has developed simplified methods for synthesizing compounds related to "3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine", emphasizing the importance of these compounds in medicinal chemistry. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, highlights the relevance of such rigid diamines in drug development, providing a basis for further exploration of similar compounds (Smaliy et al., 2011).
  • Efficient Synthesis Techniques: The one-pot three-component synthesis of highly substituted piperidines using an ionic liquid catalyst showcases a method that could be adaptable for synthesizing compounds like "this compound", indicating a potential route for its efficient production (Sajadikhah et al., 2012).

Structural and Analytical Studies

  • Molecular and Crystal Structures: Detailed X-ray diffraction analysis of compounds similar in structure provides insights into their molecular and crystal structures, offering a foundation for understanding the physical and chemical properties of "this compound" and related compounds. Such analyses reveal the role of hydrogen bonds in molecular packing within crystals, which is crucial for drug design and synthesis (Kuleshova & Khrustalev, 2000).

Potential Biological Applications

  • Anticancer Activity: Some research efforts have focused on synthesizing and testing compounds for anticancer activity, where structures related to "this compound" have been evaluated against various cancer cell lines. For instance, the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including compounds with pyrrolidinyl and piperidinyl scaffolds, has shown promising anticancer properties (Hadiyal et al., 2020).

Properties

IUPAC Name

3-[1-(pyridin-3-ylmethyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(21-11-1-2-12-21)8-7-16-6-4-10-20(14-16)15-17-5-3-9-19-13-17/h3,5,9,13,16H,1-2,4,6-8,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRIBDXQDGKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2CCCN(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.